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molecular formula C14H23N3O2 B8433530 Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate

Cat. No. B8433530
M. Wt: 265.35 g/mol
InChI Key: QPCDMMDMNSZEBU-UHFFFAOYSA-N
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Patent
US08603975B2

Procedure details

To a solution of tert-butyl 4-(1-methyl-1H-imidazol-2-yl)piperidine-1-carboxylate (132 mg) in EtOAc (1.3 ml) was added 4N hydrogen chloride in EtOAc (1.3 ml) and the mixture was stirred at room temperature for 2 hours. Solvent was removed in vacuo to give 4-(1-methyl-1H-imidazol-2-yl)piperidine dihydrochloride (108 mg) as a colorless powder. The obtained crude product was used in next reaction without further purification.
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1.[ClH:20]>CCOC(C)=O>[ClH:20].[ClH:20].[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
132 mg
Type
reactant
Smiles
CN1C(=NC=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.3 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
1.3 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.CN1C(=NC=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 108 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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